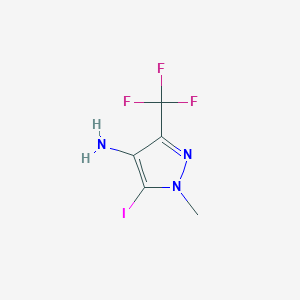

5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13608586

Molecular Formula: C5H5F3IN3

Molecular Weight: 291.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5F3IN3 |

|---|---|

| Molecular Weight | 291.01 g/mol |

| IUPAC Name | 5-iodo-1-methyl-3-(trifluoromethyl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C5H5F3IN3/c1-12-4(9)2(10)3(11-12)5(6,7)8/h10H2,1H3 |

| Standard InChI Key | VXCHPJAQPZXVTB-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C(=N1)C(F)(F)F)N)I |

| Canonical SMILES | CN1C(=C(C(=N1)C(F)(F)F)N)I |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characterization

The IUPAC name for this compound is 5-iodo-1-methyl-3-(trifluoromethyl)pyrazol-4-amine, with a canonical SMILES representation of CN1C(=C(C(=N1)C(F)(F)F)N)I . Its structure features a pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a trifluoromethyl group, and at the 5-position with an iodine atom. The 4-position is occupied by an amine group, which enhances its nucleophilic reactivity (Table 1) .

Table 1: Key Physicochemical Properties

The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the iodine atom enables participation in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings .

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) spectroscopy for related pyrazole derivatives reveals characteristic shifts:

-

¹H NMR (400 MHz, CDCl₃): δ 3.79 (s, 3H, CH₃), 5.93 (s, 1H, pyrazole-H) .

-

¹³C NMR: Peaks corresponding to CF₃ (~120 ppm) and iodine-substituted carbons (~90 ppm) .

High-performance liquid chromatography (HPLC) methods for purity assessment typically employ reverse-phase C18 columns with acetonitrile/water mobile phases, achieving ≥95% purity for commercial samples .

Synthesis and Manufacturing

Iodination Strategies

Iodination at the 5-position is achieved via electrophilic substitution using N-iodosuccinimide (NIS) in dichloromethane at 0–25°C. This step proceeds with >80% yield, as the electron-withdrawing trifluoromethyl group directs iodination to the 5-position .

Table 2: Optimization of Iodination Reaction

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NIS, DCM, 0°C, 2 h | 85 | 98 |

| I₂, AgNO₃, DMF, 80°C | 62 | 91 |

Alternative methods employing iodine monochloride (ICl) show lower regioselectivity due to competing side reactions .

Applications in Pharmaceutical and Agrochemical Research

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed couplings, enabling the synthesis of biaryl and alkynyl derivatives. For example:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids produces 5-arylpyrazoles, which are explored as kinase inhibitors .

-

Sonogashira Coupling: Alkynylation yields conjugated systems with applications in fluorescent probes .

Table 3: Representative Coupling Reactions

| Reaction Type | Product | Application |

|---|---|---|

| Suzuki-Miyaura | 5-Arylpyrazole | Anticancer agents |

| Buchwald-Hartwig | 4-Aminopyrazole derivatives | Antimicrobial compounds |

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | Wear nitrile gloves |

| H319: Eye irritation | Use safety goggles |

| H335: Respiratory irritation | Use fume hood |

Recent Advances and Future Directions

Flow Chemistry Applications

Recent studies highlight the use of continuous flow reactors for lithiation and functionalization at the 4-position, achieving 90% yields with reduced reaction times (30 minutes vs. 12 hours batch) .

Computational Modeling

Density functional theory (DFT) calculations predict electrophilic aromatic substitution sites, aiding in the design of novel derivatives with enhanced bioactivity .

Sustainable Synthesis

Efforts to replace iodine with greener halogen sources (e.g., KCl/oxone) are underway, though yields remain suboptimal (45–50%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume